tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate
Overview
Description
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a chemical compound with the molecular formula C15H23ClN4O2 and a molecular weight of 326.82 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Chemical Reactions Analysis
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl ((1-((5-bromo-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
- tert-butyl N-[(1r,4r)-4-[(4-chloropyrimidin-2-yl)amino]cyclohexyl]carbamate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[2-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-11-7-5-4-6-10(11)19-13-8-12(16)17-9-18-13/h8-11H,4-7H2,1-3H3,(H,20,21)(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUADCJLRQLRHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC2=CC(=NC=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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